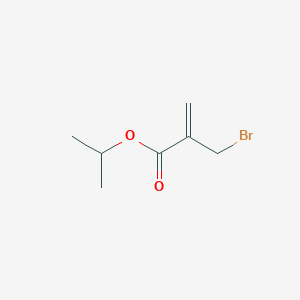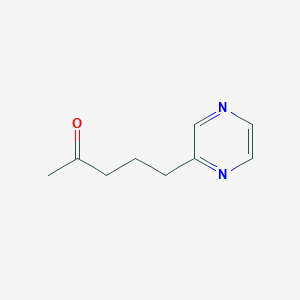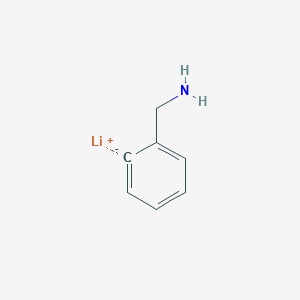![molecular formula C24H16FNO B12556847 3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline CAS No. 194424-67-4](/img/structure/B12556847.png)
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline is a heterocyclic compound that features a pyranoquinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of fluorine and phenyl groups in its structure imparts unique chemical and physical properties, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranoquinoline Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzophenone, with an appropriate aldehyde under acidic conditions to form the pyranoquinoline core.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the pyranoquinoline intermediate with 4-fluorobenzene under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives, amines, thiols
科学的研究の応用
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl and phenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and π-π stacking. The pyranoquinoline core can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Quinoline: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Fluoroquinolines: Compounds with fluorine substituents on the quinoline ring, known for their antimicrobial properties.
Phenylquinolines: Compounds with phenyl groups attached to the quinoline ring, used in various chemical and biological applications.
Uniqueness
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline is unique due to the combination of the pyranoquinoline core with both fluorophenyl and phenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for research and development in multiple fields.
特性
CAS番号 |
194424-67-4 |
|---|---|
分子式 |
C24H16FNO |
分子量 |
353.4 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-3-phenylpyrano[3,2-f]quinoline |
InChI |
InChI=1S/C24H16FNO/c25-19-10-8-18(9-11-19)24(17-5-2-1-3-6-17)15-14-21-20-7-4-16-26-22(20)12-13-23(21)27-24/h1-16H |
InChIキー |
MYJZGSQCVKWKSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)

![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)



![2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-](/img/structure/B12556835.png)
![2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene](/img/structure/B12556840.png)
